(1-Methylhexyl)magnesium bromide
Overview
Description
2-Heptylmagnesium bromide is an organometallic compound with the molecular formula C7H15BrMg . It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is typically available as a solution in diethyl ether or tetrahydrofuran and is known for its reactivity and versatility in various chemical reactions .
Mechanism of Action
Target of Action
(1-Methylhexyl)magnesium bromide, also known as 2-Heptylmagnesium bromide, is a type of Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for their ability to form carbon-carbon bonds . The primary targets of this compound are alkyl or aryl halides .
Mode of Action
The mode of action of this compound involves its reaction with alkyl or aryl halides . The carbon atom of the Grignard reagent can function as both a strong base and a strong nucleophile . This allows it to react with a variety of electrophiles, leading to the formation of new carbon-carbon bonds . The reactivity of Grignard reagents is explained in terms of the polarity of the carbon-magnesium bond .
Biochemical Pathways
Grignard reagents, in general, are known to participate in a wide range of organic synthesis reactions . They can be used to synthesize alcohols, aldehydes, ketones, carboxylic acids, and other organic compounds .
Pharmacokinetics
As a Grignard reagent, it is highly reactive and sensitive to moisture .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the electrophile it reacts with .
Action Environment
The action of this compound is highly dependent on the environment. It requires anhydrous conditions due to its high reactivity with water . The presence of moisture can lead to the premature quenching of the Grignard reagent, reducing its effectiveness . Therefore, it is typically used in a controlled laboratory environment.
Biochemical Analysis
Biochemical Properties
2-Heptylmagnesium bromide, like other Grignard reagents, is known to participate in a variety of biochemical reactions. It can act as a nucleophile, attacking electrophilic carbon atoms in various substrates . The nature of these interactions is largely covalent, with the 2-heptylmagnesium bromide donating electrons to form new bonds .
Molecular Mechanism
The molecular mechanism of action of 2-heptylmagnesium bromide is primarily through its role as a Grignard reagent. It acts as a nucleophile, attacking electrophilic carbon atoms in various substrates. This can lead to the formation of new carbon-carbon bonds, a key step in the synthesis of many organic compounds .
Temporal Effects in Laboratory Settings
The stability of 2-heptylmagnesium bromide is a crucial factor in its use in laboratory settings. Like other Grignard reagents, it is sensitive to moisture and must be handled under anhydrous conditions . Over time, exposure to moisture or air can lead to degradation of the reagent, reducing its effectiveness.
Metabolic Pathways
It is known that magnesium, a component of this compound, is involved in numerous metabolic pathways, including those related to DNA replication, protein synthesis, and energy production .
Transport and Distribution
Magnesium, a component of this compound, is known to be transported across cell membranes by various transporters, including the CorA, MgtA/B, and MgtE families .
Subcellular Localization
The subcellular localization of 2-heptylmagnesium bromide is not well-studied. Given its reactivity and sensitivity to moisture, it is likely that it is not typically found within biological cells. Instead, it is primarily used in controlled laboratory environments for the synthesis of organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Heptylmagnesium bromide is synthesized through the reaction of 1-bromoheptane with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
C7H15Br+Mg→C7H15MgBr
Industrial Production Methods: In industrial settings, the production of 2-heptylmagnesium bromide follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 2-Heptylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions to form larger organic molecules.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Diethyl ether, tetrahydrofuran.
Catalysts: Often used without additional catalysts, but sometimes Lewis acids are employed to enhance reactivity.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
Scientific Research Applications
2-Heptylmagnesium bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of intermediates for drug development.
Material Science: Utilized in the preparation of polymers and advanced materials.
Agricultural Chemistry: Used in the synthesis of agrochemicals and pesticides.
Comparison with Similar Compounds
- Hexylmagnesium bromide (C6H13MgBr)
- Octylmagnesium bromide (C8H17MgBr)
- Butylmagnesium bromide (C4H9MgBr)
Comparison: 2-Heptylmagnesium bromide is unique due to its specific chain length, which provides a balance between reactivity and stability. Compared to shorter-chain Grignard reagents like butylmagnesium bromide, it offers better solubility and reactivity. Longer-chain reagents like octylmagnesium bromide may have higher steric hindrance, affecting their reactivity .
Properties
IUPAC Name |
magnesium;heptane;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15.BrH.Mg/c1-3-5-7-6-4-2;;/h3H,4-7H2,1-2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARVDRUSTGZXBV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[CH-]C.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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